molecular formula C9H15N3O5 B1434830 [5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid CAS No. 1803561-29-6

[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid

Cat. No.: B1434830
CAS No.: 1803561-29-6
M. Wt: 245.23 g/mol
InChI Key: SZLPVBUTGQRBNM-UHFFFAOYSA-N
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Description

[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid: is a compound that combines the properties of an oxadiazole derivative and oxalic acid. Oxadiazoles are a class of heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in medicinal chemistry. Oxalic acid, on the other hand, is a simple dicarboxylic acid with the formula C₂H₂O₄, commonly found in plants and used in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-methylpropyl hydrazide with formic acid under reflux conditions to form the oxadiazole ring. The resulting compound is then reacted with formaldehyde and ammonia to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid: can be compared with other oxadiazole derivatives:

    [5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine: Lacks the oxalic acid component, which may reduce its solubility and reactivity.

    [5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanol: Contains a hydroxyl group instead of a methanamine group, affecting its hydrogen bonding and reactivity.

    [5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]acetic acid: Contains an acetic acid group, which may alter its acidity and solubility.

The uniqueness of This compound lies in its combination of the oxadiazole ring and oxalic acid, providing a unique set of chemical and biological properties.

Properties

IUPAC Name

[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.C2H2O4/c1-5(2)3-6-9-10-7(4-8)11-6;3-1(4)2(5)6/h5H,3-4,8H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLPVBUTGQRBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
Reactant of Route 2
Reactant of Route 2
[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
Reactant of Route 3
[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
Reactant of Route 4
[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
Reactant of Route 5
Reactant of Route 5
[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
Reactant of Route 6
[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid

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